molecular formula C6H3FN2O3 B12824808 2-Fluoro-5-nitroisonicotinaldehyde

2-Fluoro-5-nitroisonicotinaldehyde

Cat. No.: B12824808
M. Wt: 170.10 g/mol
InChI Key: UTMZTAYWSXWWFW-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitroisonicotinaldehyde is an organic compound with the molecular formula C6H3FN2O3 It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitroisonicotinaldehyde typically involves the nitration of 2-fluoroisonicotinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to control the exothermic nature of the nitration process and to minimize the formation of byproducts.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous-flow millireactor system. This method offers better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the desired product . The continuous-flow process also enhances safety by providing efficient heat and mass transfer rates, reducing the risk of runaway reactions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitroisonicotinaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines and thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-Fluoro-5-aminoisonicotinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Fluoro-5-nitroisonicotinic acid.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitroisonicotinaldehyde is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity in nucleophilic substitution reactions. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-nitroisonicotinaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same aromatic ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C6H3FN2O3

Molecular Weight

170.10 g/mol

IUPAC Name

2-fluoro-5-nitropyridine-4-carbaldehyde

InChI

InChI=1S/C6H3FN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H

InChI Key

UTMZTAYWSXWWFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)[N+](=O)[O-])C=O

Origin of Product

United States

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